Cas no 93-60-7 (Methyl nicotinate)

Methyl nicotinate structure
Methyl nicotinate structure
Nombre del producto:Methyl nicotinate
Número CAS:93-60-7
MF:C7H7NO2
Megavatios:137.135981798172
MDL:MFCD00006388
CID:34710
PubChem ID:7151

Methyl nicotinate Propiedades químicas y físicas

Nombre e identificación

    • Methyl nicotinate
    • Methyl pyridine-3-carboxylate
    • Nicotinic acid methyl ester
    • 3-Picolinic acid methyl ester
    • 3-methoxycarbonylpyridine
    • 3-pyridinecarboxylic acid methyl ester
    • FEMA 3709
    • methyl 3-nicotinate
    • methyl 3-pyridinecarboxylate
    • Methyl nictinate
    • methylnicotinicacid
    • NIACIN METHYL ESTER
    • Nicometh
    • Nikomet
    • pyridine-3-carboxylic acid methyl ester
    • Methylnicotinate
    • Methyl-nicotinate
    • 3-Pyridinecarboxylic acid, methyl ester
    • Nicotinic acid, methyl ester
    • 3-(Carbomethoxy)pyridine
    • Heat spray
    • 3-(Methoxycarbonyl)pyridine
    • m-(Methoxycarbonyl)pyridine
    • 3-Picolinic acid methyl ester
    • 3PyrCOOMe
    • Heat spray (TN)
    • FEMA No. 3709
    • 3-Carbomethoxypyridine
    • Methyl nicotinat
    • Nicotinic acid, methyl ester (6CI, 7CI, 8CI)
    • NSC 13126
    • NSC 403799
    • Methyl nicotinate,99%
    • MDL: MFCD00006388
    • Renchi: 1S/C7H7NO2/c1-10-7(9)6-3-2-4-8-5-6/h2-5H,1H3
    • Clave inchi: YNBADRVTZLEFNH-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C=CC=NC=1)OC
    • Brn: 113951

Atributos calculados

  • Calidad precisa: 137.047678g/mol
  • Carga superficial: 0
  • XLogP3: 0.8
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Cuenta de enlace giratorio: 2
  • Masa isotópica única: 137.047678g/mol
  • Masa isotópica única: 137.047678g/mol
  • Superficie del Polo topológico: 39.2Ų
  • Recuento de átomos pesados: 10
  • Complejidad: 125
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: Colorless crystals.
  • Denso: 1.2528 (rough estimate)
  • Punto de fusión: 39-42 °C
    42-44 °C (lit.)
  • Punto de ebullición: 204 °C(lit.)
  • Punto de inflamación: Fahrenheit: 204.8 ° f
    Celsius: 96 ° c
  • índice de refracción: 1.5323 (estimate)
  • Disolución: H2O: 0.1 g/mL, clear
  • Coeficiente de distribución del agua: Negligible
  • PSA: 39.19000
  • Logp: 0.86820
  • Disolución: Soluble in water, ethanol and benzene.
  • Merck: 6100
  • FEMA: 3709

Methyl nicotinate Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315,H319,H335
  • Declaración de advertencia: P261,P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S36-S37/39
  • Rtecs:QT1925000
  • Señalización de mercancías peligrosas: Xi
  • TSCA:Yes
  • Términos de riesgo:R36/38
  • Condiciones de almacenamiento:0-10°C

Methyl nicotinate Datos Aduaneros

  • Código HS:2936290090
  • Datos Aduaneros:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl nicotinate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM178067-500g
Methyl nicotinate
93-60-7 98%
500g
$86 2022-06-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce57428-100mg
Methyl nicotinate
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¥449.00 2023-09-07
abcr
AB132406-100 g
Methyl nicotinate, 99%; .
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€59.30 2023-05-10
Enamine
EN300-17782-0.5g
methyl pyridine-3-carboxylate
93-60-7 95.0%
0.5g
$21.0 2025-03-21
Enamine
EN300-17782-5.0g
methyl pyridine-3-carboxylate
93-60-7 95.0%
5.0g
$29.0 2025-03-21
Enamine
EN300-17782-100.0g
methyl pyridine-3-carboxylate
93-60-7 95.0%
100.0g
$72.0 2025-03-21
Life Chemicals
F0001-2240-1g
Methyl nicotinate
93-60-7 95%+
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$21.0 2023-09-07
eNovation Chemicals LLC
D379209-500g
methyl nicotinate
93-60-7 97%
500g
$270 2024-05-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R007706-100g
Methyl nicotinate
93-60-7 99%
100g
¥88 2024-05-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
M59203-100G
Methyl nicotinate
93-60-7
100g
¥468.84 2023-11-05

Methyl nicotinate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sodium hypophosphite Catalysts: Palladium Solvents: Acetic acid
Referencia
Simple and convenient deoxygenation of heteroaromatic N-oxides with sodium hypophosphite
Balicki, Roman; Kaczmarek, Lukasz, Gazzetta Chimica Italiana, 1994, 124(9), 385-6

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Cobalt (carbon supported) ;  24 h, 1 bar, 55 °C
Referencia
A "universal" catalyst for aerobic oxidations to synthesize (hetero)aromatic aldehydes, ketones, esters, acids, nitriles, and amides
Senthamarai, Thirusangumurugan; Chandrashekhar, Vishwas G.; Rockstroh, Nils; Rabeah, Jabor; Bartling, Stephan; et al, Chem, 2022, 8(2), 508-531

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(ethyldiphenylphosphine)palladium (silica supported) ;  1.5 h, 0.5 MPa, 100 °C
Referencia
Silica supported palladium-phosphine as a reusable catalyst for alkoxycarbonylation and aminocarbonylation of aryl and heteroaryl iodides
Mane, Rajendra Shivaji; Sasaki, Takehiko; Bhanage, Bhalchandra Mahadeo, RSC Advances, 2015, 5(115), 94776-94785

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Ammonium formate ,  Carbon Catalysts: Palladium Solvents: Methanol
Referencia
Efficient deoxygenation of heteroaromatic N-oxides with ammonium formate as a catalytic hydrogen transfer agent
Balicki, Roman, Synthesis, 1989, (8), 645-6

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 4H-1,2,4-Triazolium, 4-ethyl-1-methyl-, iodide (1:1) Solvents: Methanol ,  Tetrahydrofuran ;  2 min, rt
1.2 20 min, rt
Referencia
NHC-catalysed aerobic aldehyde-esterification with alcohols: no additives or cocatalysts required
Delany, Eoghan G.; Fagan, Claire-Louise; Gundala, Sivaji; Mari, Alessandra; Broja, Thomas; et al, Chemical Communications (Cambridge, 2013, 49(58), 6510-6512

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Silica ,  Thionyl chloride ;  24 h, reflux
1.2 Reagents: Methanol Solvents: Water ;  12 h, 0 °C
1.3 Catalysts: 12-Tungstophosphoric acid ;  6 h, reflux
Referencia
Efficient methyl esterification using methoxyl silica gel as a novel dehydrating reagent
Li, Jian-Guo; Peng, Yan-Qing, Journal of the Chinese Chemical Society (Taipei, 2010, 57, 305-308

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  0 - 5 °C
1.2 Solvents: Dichloromethane ,  Water ;  neutralized
Referencia
Preparation of nicotinate compounds
, China, , ,

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Titanium tetrachloride ,  Sodium iodide Solvents: Acetonitrile
Referencia
Titanium tetrachloride/sodium iodide - a novel, efficient reagent for mild reduction of the nitrogen-oxygen bond in amine N-oxides and nitrones
Balicki, Roman, Chemische Berichte, 1990, 123(3), 647-8

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: 3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ;  1.5 h, rt
Referencia
Highly Chemoselective Deoxygenation Of N-Heterocyclic N-Oxides Using Hantzsch Esters As Mild Reducing Agents
An, Ju Hyeon; Kim, Kyu Dong; Lee, Jun Hee, Journal of Organic Chemistry, 2021, 86(3), 2876-2894

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Dimethylphenylsilane Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) ,  Gold Solvents: 1,4-Dioxane ;  1 h, 1 atm, 30 °C
Referencia
Preparation of pyridine compounds by deoxygenation of pyridine N-oxides using supported gold nanoparticle catalysts and silanes
, Japan, , ,

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Cobalt ,  1H-Imidazolium, 3-(cyanomethyl)-1-methyl-, chloride (1:1) Solvents: Methanol ;  20 h, 1 bar, 60 °C
Referencia
Heterogeneous cobalt catalysts for selective oxygenation of alcohols to aldehydes, esters and nitriles
Mao, Fei; Qi, Zhengliang; Fan, Haipeng; Sui, Dejun; Chen, Rizhi; et al, RSC Advances, 2017, 7(3), 1498-1503

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Acetyl chloride ,  Sodium iodide Solvents: Acetonitrile ;  60 min, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8
Referencia
Focus on microwave assisted halogen-halogen exchange reaction conditions on 2-halopyridines
Perato, Serge; et al, Current Microwave Chemistry, 2014, 1(1), 75-80

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  15 h, reflux
Referencia
Discovery and computer aided potency optimization of a novel class of small molecule CXCR4 antagonists
Vinader, Victoria; Ahmet, Djevdet S.; Ahmed, Mohaned S.; Patterson, Laurence H.; Afarinkia, Kamyar, PLoS One, 2013, 8(10),

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  rt; 19 h, reflux
Referencia
Direct C-H-sulfonylation of 6-membered nitrogen-heteroaromatics
Friedrich, Marius; Schulz, Lisa; Hofman, Kamil; Zangl, Rene; Morgner, Nina; et al, ChemRxiv, 2021, 1, 1-14

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Dimethylphenylsilane Catalysts: Gold (hydroxyapatite-supported nanoparticle) Solvents: 1,4-Dioxane ;  1 h, 30 °C
Referencia
Highly efficient gold nanoparticle catalyzed deoxygenation of amides, sulfoxides, and pyridine N-oxides
Mikami, Yusuke; Noujima, Akifumi; Mitsudome, Takato; Mizugaki, Tomoo; Jitsukawa, Koichiro; et al, Chemistry - A European Journal, 2011, 17(6), 1768-1772

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Acetonitrile ;  17 h, 160 °C
Referencia
Deoxygenation of pyridine N-oxides by palladium-catalyzed transfer oxidation of trialkylamines
Fuentes, Jose A.; Clarke, Matthew L., Synlett, 2008, (17), 2579-2582

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Dimethylformamide dimethyl acetal Solvents: Methanol
Referencia
Mild conversion of primary carboxamides into carboxylic esters
Anelli, Pier Lucio; Brocchetta, Marino; Palano, Daniela; Visigalli, Massimo, Tetrahedron Letters, 1997, 38(13), 2367-2368

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Trifluoroacetic anhydride ,  Sodium iodide Solvents: Acetonitrile
Referencia
Selective and mild reduction of the nitrogen-oxygen bond in N-oxides and nitrones with the (CF3CO)2O/NaI system
Balicki, Roman, Gazzetta Chimica Italiana, 1990, 120(1), 67-8

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Perfluorohexane ,  Potassium hydroxide Solvents: Diethyl ether ,  Ethanol ,  1,2-Dibromoethane ;  24 h, 25 °C
Referencia
Safe and facile evolution of diazomethane using the phase-vanishing method
Kawabata, Toshiki; Matsubara, Hiroshi, Tetrahedron Letters, 2023, 123,

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: (SP-4-3)-[1,1′-(1,8-Anthracenediyldi-4,1-phenylene)bis[1,1-diphenylphosphine-κP]… Solvents: Methanol ;  24 h, 5 bar, 130 °C; 130 °C → rt
Referencia
Trans-chelating ligands in palladium-catalyzed carbonylative coupling and methoxycarbonylation of aryl halides
Kaganovsky, Luba; Gelman, Dmitri; Rueck-Braun, Karola, Journal of Organometallic Chemistry, 2009, 695(2), 260-266

Synthetic Routes 21

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Bromine Solvents: Methanol ,  Water ;  rt; 2 h, rt
Referencia
Oxidative Esterification of Aromatic Aldehydes Using Polymer-Supported Green Bromine
Sridhar, A.; Swarnalakshmi, S.; Selvaraj, M., Synlett, 2016, 27(9), 1344-1348

Methyl nicotinate Raw materials

Methyl nicotinate Preparation Products

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-60-7)Methyl nicotinate
sfd2583
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe